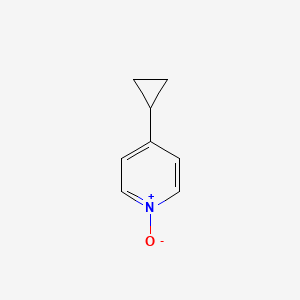

4-Cyclopropyl-pyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxide Classifications and Unique Chemical Properties

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridines through the oxidation of the ring nitrogen atom. lmaleidykla.lt This N-oxidation significantly alters the electronic properties and reactivity of the aromatic ring compared to the parent pyridine. The N-O bond in pyridine N-oxides imparts a unique functionality, possessing a zwitterionic character with a positive charge on the nitrogen and a negative charge on the oxygen. researchgate.net This feature allows the N-oxide group to act as both an electron-donating and an electron-withdrawing group, a "push-pull" property that has important chemical consequences. umich.edu

The chemical properties of pyridine N-oxides are distinct from pyridines. They exhibit a higher dipole moment and are considerably weaker bases. scripps.edu For instance, the pKa of protonated pyridine-N-oxide is 0.8, which is significantly lower than that of pyridine (pKa = 5.2). scripps.eduwikipedia.org The N-oxide group enhances the reactivity of the pyridine ring toward both electrophiles and nucleophiles, preferentially at the 2- and 4-positions. scripps.edu Furthermore, the oxygen atom itself can act as a nucleophile. These compounds can be classified based on the substituents on the pyridine ring, which in turn modulate the electronic properties and reactivity of the N-oxide. ontosight.ai

Pyridine N-oxides are versatile intermediates in organic synthesis. lmaleidykla.lt They can undergo a variety of transformations, including deoxygenation to revert to the parent pyridine, and functionalization at the ring carbons. For example, treatment with phosphorus oxychloride can introduce chlorine atoms at the 2- and 4-positions. wikipedia.org More recently, they have been explored as hydrogen atom transfer (HAT) reagents in photochemical reactions and as catalysts in asymmetric synthesis. rsc.orgmdpi.comacs.org

Rationale for Researching 4-Cyclopropyl-pyridine 1-oxide: Interplay of Pyridine N-Oxide and Cyclopropyl (B3062369) Moiety

The scientific interest in this compound stems from the combination of the pyridine N-oxide core with a cyclopropyl group at the 4-position. ontosight.ai This specific combination of moieties creates a molecule with unique steric and electronic features that are of interest in medicinal chemistry and organic synthesis.

The cyclopropyl group is a valuable substituent in drug design, often used as an isostere for other groups like alkenes or isopropyls. rsc.org Its rigid, three-membered ring structure introduces conformational constraints and can influence the binding of a molecule to biological targets. rsc.orgnih.gov The strained nature of the cyclopropane (B1198618) ring also imparts unique electronic properties, behaving as an electron-withdrawing group that can affect the basicity and reactivity of adjacent functional groups. nih.gov

In this compound, the interplay between the electron-rich N-oxide group and the electron-withdrawing cyclopropyl ring at the para-position creates a molecule with distinct reactivity. The N-oxide group activates the 4-position for certain reactions, while the cyclopropyl substituent modulates these electronic effects and provides a specific three-dimensional shape. umich.edu Researchers investigate such compounds for their potential as building blocks in the synthesis of more complex, biologically active molecules for pharmaceutical and agrochemical applications. The unique structure may lead to novel enzyme inhibitors or receptor modulators. ontosight.ai

Historical Context and Evolution of Research on Pyridine N-Oxides and Cyclopropyl-Substituted Heterocycles

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis of the parent compound, pyridine-N-oxide, reported by Jakob Meisenheimer in 1926 using peroxybenzoic acid as the oxidant. scripps.eduwikipedia.org Since then, the chemistry of heterocyclic N-oxides has grown into a significant field, recognized for their utility as synthetic intermediates and their presence in bioactive compounds. lmaleidykla.ltresearchgate.net Historically, they were often seen as metabolic byproducts of N-heterocyclic drugs, but their deliberate use in drug discovery programs has become more common. nih.gov

The interest in cyclopropyl-substituted heterocycles is a more recent development, largely driven by the field of medicinal chemistry. The incorporation of cyclopropane rings into molecules has become a popular strategy to enhance metabolic stability, improve binding affinity, and increase the three-dimensionality of drug candidates. rsc.org Numerous methods for the synthesis of cyclopropanes and their incorporation into other molecules have been developed, reflecting their importance. organic-chemistry.org The construction of heterocyclic compounds from activated cyclopropane derivatives is an active area of research. researchgate.net

Research on molecules like this compound represents a convergence of these two fields. Modern synthetic efforts focus on developing efficient and selective methods for creating such substituted heterocycles. znaturforsch.com This includes the oxidation of pre-functionalized pyridines or the direct functionalization of pyridine N-oxide itself. The evolution of this research highlights a trend toward creating structurally complex and functionally diverse molecules for various applications, particularly in the life sciences. ontosight.ai

Interactive Data Tables

Table 1: Physicochemical Properties of Pyridine and its N-Oxide

| Property | Pyridine | Pyridine 1-oxide |

| Formula | C5H5N | C5H5NO |

| Molar Mass | 79.10 g/mol | 95.10 g/mol |

| Boiling Point | 115 °C | 270 °C |

| Melting Point | -41.6 °C | 65-66 °C |

| pKa (of conjugate acid) | 5.2 | 0.8 |

| Dipole Moment | 2.03 D | 4.37 D |

Data sourced from multiple references. scripps.eduwikipedia.org

Table 2: Properties of this compound

| Property | Value |

| Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| InChI Key | YXJKPNWMVRQFAN-UHFFFAOYSA-N |

Data sourced from reference .

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJKPNWMVRQFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=[N+](C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropyl Pyridine 1 Oxide

Oxidation Strategies for N-Oxide Formation

The conversion of the nitrogen atom of the pyridine (B92270) ring to its corresponding N-oxide is a fundamental transformation in the synthesis of 4-cyclopropyl-pyridine 1-oxide. This is typically achieved through oxidation of 4-cyclopropylpyridine (B1598168).

Stoichiometric Oxidation with Peracids (e.g., m-CPBA)

A widely employed and reliable method for the N-oxidation of pyridines is the use of stoichiometric amounts of peracids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent reagent. The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring.

A general procedure for the N-oxidation of a substituted pyridine using m-CPBA involves dissolving the pyridine derivative in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding m-CPBA portion-wise at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. rsc.org The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, a standard work-up procedure is followed to isolate the desired N-oxide.

Table 1: General Conditions for Stoichiometric N-Oxidation with m-CPBA

| Parameter | Condition |

| Oxidant | m-CPBA (meta-chloroperoxybenzoic acid) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Stoichiometry | Typically 1.1 to 1.5 equivalents of m-CPBA |

| Reaction Time | Varies, often monitored by TLC |

While this method is generally efficient and high-yielding, the use of stoichiometric amounts of a potentially explosive peracid and the generation of a stoichiometric amount of the corresponding carboxylic acid as a byproduct are notable drawbacks, particularly for large-scale synthesis.

Catalytic Oxidation Approaches

To address the limitations of stoichiometric oxidation, various catalytic systems have been developed for the N-oxidation of pyridines. These methods often utilize a more environmentally benign terminal oxidant, such as hydrogen peroxide (H₂O₂), in the presence of a catalyst.

One such catalytic system employs titanium silicalite (TS-1) as a heterogeneous catalyst with aqueous hydrogen peroxide as the oxidant. organic-chemistry.org This method has been successfully applied to a range of pyridine derivatives in a continuous flow microreactor, offering advantages in terms of safety, efficiency, and scalability. organic-chemistry.org The use of a packed-bed microreactor with the TS-1 catalyst allows for high yields of pyridine N-oxides with significantly reduced reaction times compared to batch processes. organic-chemistry.org

Another innovative approach involves the use of biomolecule-inspired catalysts. For instance, aspartic acid-containing peptides have been shown to catalyze the enantioselective N-oxidation of substituted pyridines. nih.gov This method is particularly significant for the synthesis of chiral pyridine N-oxides, although for an achiral molecule like this compound, the enantioselectivity is not a factor. Nevertheless, it highlights the potential of organocatalysis in this transformation.

Table 2: Comparison of Catalytic N-Oxidation Methods

| Catalytic System | Oxidant | Advantages |

| Titanium Silicalite (TS-1) | H₂O₂ | Heterogeneous, scalable, safe, efficient |

| Aspartic Acid Peptides | Peracid (formed in situ) | Enantioselective, organocatalytic |

Chemo- and Regioselectivity Challenges in N-Oxide Synthesis

For a substrate like 4-cyclopropylpyridine, the primary challenge in N-oxidation is achieving high chemoselectivity for the nitrogen atom over potential oxidation of the cyclopropyl (B3062369) ring. The pyridine nitrogen is generally more nucleophilic and susceptible to oxidation than the C-H bonds of the cyclopropyl group, especially with reagents like m-CPBA.

Regioselectivity is a more significant concern when multiple nitrogen atoms are present in the heterocyclic core or when other oxidizable functional groups are present. In the case of 4-cyclopropylpyridine, there is only one nitrogen atom, making the regioselectivity of N-oxidation straightforward. The electronic properties of the cyclopropyl group, which can donate electron density to the pyridine ring, facilitate the electrophilic attack of the oxidizing agent on the nitrogen atom.

Direct Functionalization Approaches to the Pyridine Core

An alternative synthetic strategy involves the introduction of the cyclopropyl group directly at the C-4 position of a pre-existing pyridine or pyridine N-oxide scaffold.

Radical Addition Pathways for C-4 Functionalization

Radical-mediated reactions, particularly the Minisci reaction, offer a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyridines. The Minisci reaction typically involves the generation of an alkyl radical from a carboxylic acid precursor, which then adds to the protonated pyridine ring, preferentially at the C-2 and C-4 positions.

To achieve regioselective C-4 alkylation and avoid mixtures of isomers, a strategy involving a removable blocking group at the nitrogen atom has been developed. chemrxiv.orgnih.gov For instance, a maleate-derived blocking group can direct the Minisci-type decarboxylative alkylation exclusively to the C-4 position under acid-free conditions. chemrxiv.orgnih.gov While this method has been demonstrated for various alkyl groups, its application for the introduction of a cyclopropyl group from cyclopropanecarboxylic acid is a plausible extension.

The general steps for such a C-4 functionalization would involve:

Installation of a blocking group on the pyridine nitrogen.

Generation of the cyclopropyl radical from a suitable precursor (e.g., cyclopropanecarboxylic acid) using an initiator system (e.g., AgNO₃/(NH₄)₂S₂O₈).

Radical addition to the C-4 position of the activated pyridine.

Removal of the blocking group to yield the 4-cyclopropylpyridine, which can then be oxidized to the N-oxide.

Electrophilic and Nucleophilic Substitution Strategies on Activated Pyridine N-Oxide Scaffolds

The pyridine N-oxide scaffold is activated towards both electrophilic and nucleophilic substitution, typically at the C-2 and C-4 positions. bhu.ac.in

Electrophilic Substitution: The N-oxide group is an activating group and directs electrophiles to the C-4 position. bhu.ac.in However, for the synthesis of this compound, this strategy would require starting with pyridine 1-oxide and introducing the cyclopropyl group as an electrophile. Electrophilic cyclopropylation reagents are not common, making this approach less straightforward.

Nucleophilic Substitution: A more viable strategy involves nucleophilic substitution at the C-4 position. This requires the presence of a good leaving group at this position on the pyridine N-oxide ring. A common precursor for such reactions is 4-nitropyridine-N-oxide, where the nitro group can be displaced by various nucleophiles. researchgate.net A potential, though not explicitly documented, route could involve the reaction of 4-halopyridine-N-oxide with a cyclopropyl nucleophile, such as a cyclopropyl Grignard reagent or a cyclopropylboronic acid derivative in a cross-coupling reaction.

Furthermore, activation of the pyridine N-oxide with an electrophilic reagent can facilitate the addition of nucleophiles. For instance, N-aminopyridinium salts have been used as electrophiles to achieve C4-selective (hetero)arylation of pyridines with nucleophilic arenes. nih.gov Adapting this methodology to use a cyclopropyl nucleophile could provide a direct route to the 4-cyclopropylpyridine core.

Table 3: Summary of Direct Functionalization Strategies

| Approach | Key Features | Potential Challenges |

| Radical Addition (Minisci) | C-H functionalization, good for alkyl groups. | Requires a blocking group for C-4 selectivity; specific application for cyclopropylation needs investigation. |

| Electrophilic Substitution | Directed to C-4 on N-oxide. | Lack of readily available electrophilic cyclopropylation reagents. |

| Nucleophilic Substitution | Requires a leaving group at C-4 or activation of the N-oxide. | Synthesis of the required 4-substituted pyridine N-oxide precursor; optimization for cyclopropyl nucleophiles. |

Cyclopropyl Group Introduction Strategies

The introduction of the cyclopropyl group onto the pyridine ring is a critical step in the synthesis of this compound. Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering high efficiency and functional group tolerance.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki, Grignard)

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. wikipedia.org In the context of 4-cyclopropyl-pyridine synthesis, this reaction typically involves the palladium-catalyzed cross-coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with cyclopropylboronic acid or its derivatives. audreyli.comorganic-chemistry.org The reaction is facilitated by a palladium catalyst, often in combination with a suitable ligand and a base. organic-chemistry.org

A typical reaction scheme involves the oxidative addition of the palladium(0) catalyst to the 4-halopyridine, followed by transmetalation with the cyclopropylboronic acid derivative and subsequent reductive elimination to yield the 4-cyclopropylpyridine product. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling with aryl chlorides. audreyli.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield |

| 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene/H₂O | Good |

| Aryl Bromides | Cyclopropylboronic acid | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Aryl Chlorides | Cyclopropylboronic acid | Not specified | Not specified | Not specified | Not specified | Lower yields |

Grignard Coupling: Grignard reagents are another class of powerful nucleophiles for carbon-carbon bond formation. smolecule.com The synthesis of 4-cyclopropylpyridine can be achieved through the reaction of a 4-halopyridine with cyclopropylmagnesium bromide. sigmaaldrich.comlookchem.com This organomagnesium compound is typically prepared by reacting cyclopropyl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). smolecule.com

Recent advancements have demonstrated that the coupling of bromopyridines with Grignard reagents can be promoted by purple light, obviating the need for a transition metal catalyst. organic-chemistry.org This photoinduced single electron transfer (SET) process generates a pyridyl radical that couples with the Grignard reagent, offering a milder and more sustainable alternative to traditional cross-coupling methods. organic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Catalyst | Yield |

| 4-Bromopyridine | Cyclopropylmagnesium bromide | Purple light irradiation | None | Not specified |

| 2-Bromopyridines | Various Grignard reagents | Purple light irradiation | None | Good |

Cyclopropanation Reactions for Building the Cyclopropyl Moiety

An alternative strategy involves the construction of the cyclopropyl ring directly onto a pre-functionalized pyridine derivative. One such approach is the cyclopropanation of 4-vinylpyridine. This reaction can be accomplished using various cyclopropanating agents, such as those generated from sulfur ylides. organic-chemistry.org

The reaction of an electron-poor diene system with a stabilized sulfonium (B1226848) ylide can lead to the formation of a vinylcyclopropane (B126155) with high regio- and diastereoselectivity. organic-chemistry.org By analogy, 4-vinylpyridine, which contains a vinyl group susceptible to such reactions, can be converted to 4-cyclopropylpyridine. This method offers a direct route to the cyclopropyl moiety, starting from a readily available pyridine derivative.

Cascade and Annulation Reactions Employing Precursors of this compound

Cascade and annulation reactions offer an elegant and atom-economical approach to the synthesis of complex cyclic systems from simpler precursors in a single operation. scripps.edu For the synthesis of the 4-cyclopropyl-pyridine core, these strategies can be envisioned to construct the pyridine ring itself with the cyclopropyl group already incorporated in one of the starting materials.

An example of a relevant annulation reaction is the iodine-mediated annulation of N-cyclopropyl enamines. acs.org This process involves the reaction of an N-cyclopropyl enamine, which can be derived from a cyclopropyl ketone, with molecular iodine. The reaction proceeds through iodination, ring-opening of the cyclopropyl group, and subsequent annulation with a second molecule of the enamine to furnish a 1,4-dihydropyridine (B1200194) derivative. acs.org This dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine. While not a direct synthesis of 4-cyclopropyl-pyridine, this methodology showcases the potential of using cyclopropyl-containing precursors in annulation strategies to build the pyridine scaffold.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is no exception, with photocatalysis and flow chemistry emerging as key sustainable technologies.

Photocatalytic Methods in Pyridine N-Oxide Synthesis and Functionalization

Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. acs.orgnih.gov In the context of pyridine N-oxides, photoredox catalysis has enabled the generation of reactive pyridine N-oxy radicals through single-electron oxidation. acs.orgacs.org These radicals can participate in a variety of transformations, including hydrogen atom transfer (HAT) for C-H functionalization and cascade reactions. acs.orgnih.gov

For instance, an excited photocatalyst can oxidize a pyridine N-oxide to generate an electrophilic N-oxy radical. This radical can then abstract a hydrogen atom from a C(sp³)–H bond, initiating a cascade of reactions that can lead to the functionalization of the pyridine ring. acs.org This approach allows for the direct functionalization of the pyridine N-oxide scaffold under mild, light-driven conditions, reducing the need for harsh reagents and high temperatures. nih.govresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of pyridine N-oxides, including improved safety, efficiency, and scalability. organic-chemistry.org The N-oxidation of pyridine derivatives, which often employs strong oxidizing agents and can be exothermic, is particularly well-suited for flow chemistry.

A continuous flow microreactor system using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been developed for the N-oxidation of various pyridine derivatives. organic-chemistry.org This method provides excellent yields (up to 99%) with significantly reduced reaction times compared to batch processes. The system demonstrates high stability, allowing for continuous operation for extended periods while maintaining catalyst activity. organic-chemistry.org This technology represents a safer, greener, and more efficient approach for the large-scale production of pyridine N-oxides, including the precursor for this compound. organic-chemistry.org

| Technology | Catalyst System | Oxidant | Advantages |

| Flow Chemistry | Titanium silicalite (TS-1) | Hydrogen Peroxide (H₂O₂) | Safer, greener, more efficient, scalable, high yields, short reaction times |

Elucidating the Reactivity Profile and Chemical Transformations of 4 Cyclopropyl Pyridine 1 Oxide

Redox Chemistry of the N-Oxide Functionality

The N-oxide group is the most prominent center for redox activity in the molecule. It can be readily reduced to the parent pyridine (B92270) or, under specific conditions, participate in further oxidative transformations.

The deoxygenation of the N-oxide to regenerate the parent pyridine, 4-cyclopropyl-pyridine, is a fundamental and synthetically useful transformation. This reduction is often the final step after the N-oxide has been used to direct the substitution of other functional groups onto the pyridine ring. A variety of reagents and methods have been developed for this purpose, offering a range of selectivities and reaction conditions. organic-chemistry.orgorganic-chemistry.org These methods are generally applicable to a wide array of substituted pyridine N-oxides, including 4-cyclopropyl-pyridine 1-oxide.

Commonly employed methods for the deoxygenation of pyridine N-oxides include the use of trivalent phosphorus compounds, low-valent transition metals, and catalytic transfer hydrogenation conditions. organic-chemistry.orgarkat-usa.org For instance, sulfur dioxide has been shown to effectively reduce substituted pyridine N-oxides. google.com Other mild and efficient systems involve reagents like indium in the presence of pivaloyl chloride or Lewis acids such as Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org More recently, palladium-catalyzed transfer oxidation of trialkylamines has emerged as a convenient and chemoselective method for this transformation, which tolerates a wide variety of sensitive functional groups. organic-chemistry.org

| Reagent/System | General Conditions | Key Features | Reference |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | In a suitable solvent like 1,4-dioxane | Economical and does not readily attack many other functional groups. | google.com |

| Indium / Pivaloyl Chloride | Room temperature | Mild conditions, high yields. | organic-chemistry.org |

| Zn(OTf)₂ or Cu(OTf)₂ | Mild conditions | Environmentally friendly Lewis acid catalysts. | organic-chemistry.org |

| [Pd(OAc)₂]/dppf / Triethylamine | Microwave or conventional heating (140-160 °C) | Catalytic, highly chemoselective, tolerates diverse functional groups. | organic-chemistry.org |

| Hantzsch Ester / Metallaphotoredox Catalysis | Visible light, room temperature | Highly chemoselective, rapid reaction times, tolerates a wide range of functional groups. | organic-chemistry.org |

While the N-oxide functionality is typically introduced via oxidation, it can undergo further oxidative processes, most notably through single-electron transfer (SET) pathways. nih.govacs.org The application of photoredox catalysis can achieve the single-electron oxidation of pyridine N-oxides to generate highly reactive pyridine N-oxy radicals. nih.govdigitellinc.com

These N-oxy radical species are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms even from unactivated C(sp³)–H bonds. nih.govacs.org This reactivity opens up novel synthetic routes for C-H functionalization. digitellinc.com The efficiency of this process depends on the alignment of the oxidation potential of the specific pyridine N-oxide with the reduction potential of the excited photocatalyst. nih.govacs.org The presence of electron-withdrawing or electron-donating groups on the pyridine ring can modulate these properties. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The introduction of the N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic attack compared to the parent pyridine.

In pyridine N-oxide, electrophilic substitution is strongly directed to the C-4 position. researchgate.net However, in this compound, this position is already occupied. Consequently, electrophilic attack is directed to the C-2 and C-6 positions, which are ortho to the N-oxide group. The cyclopropyl (B3062369) group at C-4 does not significantly alter this inherent regioselectivity, and substitution occurs primarily at the positions activated by the N-oxide. For example, the nitration of 2-methylpyridine (B31789) N-oxide yields 2-methyl-4-nitropyridine (B19543) N-oxide, demonstrating the strong directing effect to the 4-position when available. nih.gov When the C-4 position is blocked, as in the case of this compound, electrophiles will react at the next most activated sites, C-2 and C-6.

The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. researchgate.net The oxidation of the ring nitrogen to an N-oxide dramatically changes this reactivity profile. The oxygen atom of the N-oxide group can donate electron density into the aromatic system through resonance, thereby increasing the electron density at the C-2, C-4, and C-6 positions. chemtube3d.comyoutube.com This increased nucleophilicity makes the ring significantly more activated towards attack by electrophiles. nih.gov This activation allows reactions, such as nitration, to proceed under much milder conditions than those required for the parent pyridine. oc-praktikum.dequimicaorganica.org Following the substitution reaction, the N-oxide group can be removed via reduction, providing an effective synthetic route to 2- or 4-substituted pyridines that are otherwise difficult to access. quimicaorganica.org

| Reaction | Typical Reagents | Position of Substitution on this compound | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃ / H₂SO₄ | C-2 and C-6 | oc-praktikum.deorgsyn.org |

| Halogenation | Br₂ or Cl₂ with an appropriate catalyst | C-2 and C-6 | nih.gov |

Nucleophilic Substitution Reactions on the Pyridine Ring

The N-oxide functionality also activates the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. chemtube3d.comchemtube3d.com This reaction typically proceeds via an addition-elimination mechanism. The process requires the initial activation of the N-oxide oxygen by an electrophilic reagent, such as phosphorus oxychloride (POCl₃), oxalyl chloride, or tosyl anhydride (B1165640) (Ts₂O). chemtube3d.comresearchgate.net This activation step makes the pyridine ring highly electrophilic.

In the case of this compound, the C-4 position is blocked, so nucleophilic attack occurs exclusively at the C-2 and C-6 positions. This strategy provides a powerful method for introducing a variety of functional groups at the C-2 position. researchgate.netsemanticscholar.org For instance, treatment with POCl₃ can introduce a chlorine atom, which can then be subjected to further nucleophilic substitution reactions. chemtube3d.com This deoxygenative functionalization allows for the synthesis of C-2 alkylated, aminated, and halogenated pyridines from the corresponding N-oxides. researchgate.netsemanticscholar.orgnih.gov

| C-2 Functionalization | Activating Agent | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Halogenation (Chlorination) | POCl₃ or (COCl)₂ | Chloride (from reagent) | 2-Chloro-4-cyclopropylpyridine | chemtube3d.comresearchgate.net |

| Halogenation (Bromination) | Ts₂O | nBu₄NBr | 2-Bromo-4-cyclopropylpyridine | researchgate.net |

| Amination | Ts₂O | t-BuNH₂ | 2-Amino-4-cyclopropylpyridine | semanticscholar.org |

| Alkylation | Tf₂O | Malonate Anions | 2-Alkyl-4-cyclopropylpyridine | nih.gov |

| Alkylation | (Wittig Reagents) | Phosphorus Ylides | 2-Alkyl-4-cyclopropylpyridine | nih.gov |

Reactivity at C-2, C-4, and C-6 Positions

The introduction of the N-oxide functionality fundamentally alters the reactivity of the pyridine ring. The oxygen atom, being highly electronegative, withdraws electron density from the ring through induction, while simultaneously donating electron density through resonance. chemtube3d.com This dual effect leads to a net activation of the C-2, C-4, and C-6 positions towards both electrophilic and nucleophilic attack.

The resonance structures of pyridine N-oxide show an increased electron density at the C-2, C-4, and C-6 positions, making them susceptible to electrophilic substitution. almerja.comresearchgate.net For instance, nitration of pyridine N-oxide occurs predominantly at the C-4 position. researchgate.net Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the C-2 and C-4 positions. scripps.edu The N-oxide can be activated by electrophiles, turning the oxygen into a good leaving group and facilitating nucleophilic substitution. almerja.comscripps.edu

In the case of this compound, the C-4 position is already substituted. Therefore, electrophilic and nucleophilic substitutions are directed primarily to the C-2 and C-6 positions, which are electronically activated by the N-oxide group.

| Position on Pyridine Ring | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles | Controlling Factor |

|---|---|---|---|

| C-2, C-6 | Activated | Activated | Resonance donation and inductive withdrawal by N-oxide group |

| C-4 | Activated (but substituted) | Activated (but substituted) | Resonance donation and inductive withdrawal by N-oxide group |

| C-3, C-5 | Deactivated | Deactivated | Electronically disfavored positions for attack |

Minisci-Type Alkylation and Related Functionalizations

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles using nucleophilic carbon-centered radicals. nih.gov Pyridine N-oxides are excellent substrates for Minisci-type reactions, as the protonated N-oxide ring is highly activated towards radical addition, primarily at the C-2 position. researchgate.net

This reaction typically involves the generation of an alkyl radical from a precursor, such as a carboxylic acid or an alkyl iodide, which then adds to the protonated pyridine N-oxide. rsc.orgnih.gov The resulting radical cation intermediate is then oxidized to give the C-2 alkylated product. This method allows for the introduction of a wide range of primary, secondary, and tertiary alkyl groups. rsc.org For this compound, Minisci-type functionalization would be expected to occur selectively at the C-2 and C-6 positions, providing a direct route to 2-alkyl-4-cyclopropylpyridine derivatives after a subsequent deoxygenation step.

Recent advancements in photoredox catalysis have further expanded the scope of these radical functionalizations, allowing for milder reaction conditions. nih.gov Visible light-mediated methods can generate radicals from various precursors, which then engage with pyridine N-oxides in a similar fashion. nih.govpurdue.edu

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group attached to the pyridine ring is a strained three-membered carbocycle, which imparts unique reactivity to the molecule. nih.govbeilstein-journals.org This strain can be released through ring-opening reactions, or the ring can remain intact during transformations elsewhere on the molecule.

Ring-Opening Reactions of the Cyclopropyl Group

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, particularly those involving radical intermediates or oxidative processes. nih.govbeilstein-journals.org The formation of a radical adjacent to the cyclopropyl ring can trigger a rapid ring-opening to form a more stable homoallylic radical. nih.govbeilstein-journals.org

In the context of this compound, reactions that generate a radical at the benzylic position (the carbon atom of the cyclopropyl ring attached to the pyridine) could lead to ring-opening. Such reactions might be initiated by hydrogen atom abstraction under radical conditions. Similarly, oxidative conditions, potentially involving single-electron transfer, can lead to the formation of a radical cation that undergoes ring cleavage. nih.govbeilstein-journals.org For example, reactions involving manganese(III) or silver(I/II) catalysts are known to promote the oxidative ring-opening of cyclopropyl derivatives. nih.govbeilstein-journals.org

Rearrangement Reactions Involving the Pyridine N-Oxide System (e.g., Boekelheide-type rearrangement in related systems)

The Boekelheide rearrangement is a well-known reaction of 2-alkylpyridine N-oxides. wikipedia.orgacs.org This reaction typically involves treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), which leads to the migration of the acyl group to the alkyl substituent at the C-2 position. wikipedia.orgyoutube.com The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-carbon of the alkyl group. This sets the stage for a researchgate.netresearchgate.net-sigmatropic rearrangement, which, after hydrolysis, yields a 2-(hydroxymethyl)pyridine derivative. wikipedia.orgyoutube.com

For this compound, a classic Boekelheide rearrangement is not feasible as it lacks an alkyl substituent at the C-2 or C-6 position. The reaction is specifically a rearrangement of α-picoline-N-oxides. wikipedia.org However, the general principle of N-oxide activation by acylating agents can lead to other types of rearrangements or reactions in different, but related, systems. acs.org

Derivatization and Functional Group Interconversions on this compound Scaffold

The pyridine N-oxide moiety is a versatile functional group that enables a wide array of derivatizations on the heterocyclic ring. researchgate.net The activation of the C-2 and C-6 positions allows for the selective introduction of various functional groups.

Common transformations include:

Halogenation: Treatment of pyridine N-oxides with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms at the C-2 and C-6 positions.

Cyanation: The introduction of a cyano group can be achieved using reagents like trimethylsilyl (B98337) cyanide (TMSCN), providing a handle for further transformations. researchgate.net

Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine. This is often a final step after the N-oxide has been used to direct functionalization. Common deoxygenation reagents include trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃). almerja.com

These derivatizations allow the this compound scaffold to be converted into a variety of substituted 4-cyclopropylpyridines, which are valuable building blocks in medicinal chemistry and materials science.

| Reaction Type | Typical Reagent(s) | Position(s) of Functionalization | Resulting Functional Group |

|---|---|---|---|

| Halogenation (Chlorination) | POCl₃, SO₂Cl₂ | C-2, C-6 | -Cl |

| Cyanation | TMSCN | C-2 | -CN |

| Minisci Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | C-2, C-6 | -Alkyl (R) |

| Deoxygenation | PCl₃, PPh₃ | N-oxide | Removes N-oxide |

Mechanistic Investigations of Reactions Involving 4 Cyclopropyl Pyridine 1 Oxide

Detailed Reaction Pathway Delineation (e.g., concerted vs. stepwise processes)

The reaction pathways for 4-Cyclopropyl-pyridine 1-oxide are predominantly stepwise, dictated by the distinct reactivity of the pyridine (B92270) N-oxide system and the cyclopropyl (B3062369) group. Reactions involving this compound can be broadly categorized into transformations of the pyridine N-oxide ring and reactions involving the cyclopropyl moiety.

Electrophilic aromatic substitution on the pyridine N-oxide ring is a classic example of a stepwise process. The N-oxide group activates the ring, particularly at the 2- and 4-positions, for electrophilic attack. smolecule.com The reaction proceeds through the formation of a resonance-stabilized cationic intermediate, commonly known as a Wheland intermediate or sigma complex, before a proton is eliminated to restore aromaticity.

Radical reactions, such as Minisci-type alkylations, also follow a stepwise pathway. smolecule.comrsc.org These reactions are initiated by the generation of a radical species which then adds to the protonated pyridine ring. rsc.org This addition is followed by an oxidation step to yield the final substituted product.

Identification and Characterization of Reaction Intermediates (e.g., radical intermediates, Wheland intermediates)

The stepwise nature of reactions involving this compound necessitates the formation of transient intermediates. The specific intermediates identified or proposed depend on the reaction type.

Wheland Intermediates: In electrophilic aromatic substitution reactions, the key intermediate is the Wheland intermediate. smolecule.com Attack of an electrophile at a carbon atom of the pyridine ring disrupts the aromatic system and forms a resonance-stabilized carbocation. The positive charge is delocalized over the ring and, in the case of N-oxides, involves the oxygen atom, which influences the regioselectivity of the attack.

Radical Intermediates: Radical intermediates are pivotal in a variety of transformations.

Minisci-type Alkylation: In these reactions, a carbon-centered radical adds to the protonated heteroaromatic substrate. rsc.org This creates a new radical intermediate which is then oxidized to the final product, propagating the radical chain. rsc.org

Photocatalytic Cyclopropanation: The formation of the cyclopropyl group itself can proceed via radical intermediates in photocatalytic pathways, offering a metal-free route. smolecule.com

Cyclopropane (B1198618) Ring-Opening: Oxidative ring-opening of cyclopropane derivatives proceeds via distinct radical intermediates. nih.gov The reaction can be initiated by the addition of a radical to an adjacent functional group, forming a cyclopropyl-substituted carbon radical. This intermediate subsequently undergoes rapid ring-opening to form a more stable alkyl radical, which is then trapped or undergoes further reaction. nih.gov In reactions of cyclopropanols, a cyclopropoxy radical can form, which opens to a β-keto radical. nih.gov

The general scheme for radical-mediated ring-opening is depicted below:

Table 1: Key Radical Intermediates in Cyclopropane Ring-Opening Reactions| Intermediate Type | Description |

|---|---|

| Cyclopropyl-substituted carbon radical | Formed by the addition of a radical to a double bond adjacent to the cyclopropyl ring. nih.gov |

| Alkyl radical | Generated from the ring-opening of the cyclopropyl-substituted carbon radical. nih.gov |

Transition State Analysis and Energy Landscape Mapping

Transition state theory calculations have been effectively used to explore the effect of substituents on the reaction rates of pyridine derivatives with hydroxyl radicals. oberlin.edu These studies assume that the reaction proceeds through a defined transition state, the energy of which determines the reaction barrier. oberlin.edu For this compound, the electron-donating nature of the cyclopropyl group would be expected to influence the stability of transition states in electrophilic reactions.

In reactions where the cyclopropyl group participates directly, such as solvolysis, the possibility of a "conjugated transition state" has been proposed. researchgate.net In studies on N-tosylaziridines of carene, where both a cyclopropane and an aziridine (B145994) ring are present, the rapid solvolysis and opening of both rings suggested a transition state where the two strained rings are electronically conjugated. researchgate.net This indicates that the energy barrier for the reaction is lowered by the electronic communication between the rings.

Computational studies on the ring-opening of cyclopropyldiol derivatives have successfully calculated the transition state structures and their relative energies. researchgate.net These calculations can determine the regioselectivity of the ring-opening by comparing the energy barriers (ΔG) of different possible transition states. The loss of stabilizing interactions, such as chelation, in one transition state compared to another can account for differences in activation energy of several kcal/mol, thereby dictating the reaction pathway. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic data provide quantitative measures of reaction rates and spontaneity. For this compound, much of this information is inferred from computational studies and comparisons with analogous compounds.

A key thermodynamic parameter for pyridine N-oxides is the N-O bond dissociation enthalpy (BDE), which reflects the stability of the N-oxide functionality. Computational studies have been performed to determine these values for a range of substituted pyridine N-oxides. The BDE is influenced by the electronic nature of the substituents on the pyridine ring. mdpi.comnih.gov The "extra" resonance stabilization in pyridine N-oxide compared to pyridine contributes significantly to the strength of the N-O bond. mdpi.comnih.gov

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Selected N-Oxides

| Compound | BDE (kcal/mol) | Method |

|---|---|---|

| Pyridine N-oxide | 64.7 | CBS-QB3 |

| Trimethylamine N-oxide | 57.8 | CBS-QB3 |

| Predicted difference (PNO - TMAO) | 7.9 - 13.5 | Various computational models |

Data sourced from computational studies on pyridine N-oxides and related compounds. mdpi.com

Thermodynamic data for substituted pyridine N-oxides, such as the enthalpy of sublimation, have been experimentally determined for compounds like 4-nitropyridine (B72724) 1-oxide, providing foundational data for understanding the energetic properties of this class of molecules in the solid and gas phases. nist.gov

Applications of 4 Cyclopropyl Pyridine 1 Oxide As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The pyridine (B92270) N-oxide moiety in 4-Cyclopropyl-pyridine 1-oxide serves as a latent functional group that can be exploited for the construction of fused and complex heterocyclic scaffolds. The N-oxide can act as an internal oxidant or participate in various cycloaddition and rearrangement reactions, facilitating the annulation of additional rings onto the pyridine core.

One notable example is the synthesis of thiazolo[3,2-a]pyridine derivatives. These fused heterocyclic systems are of significant interest due to their presence in a range of biologically active compounds. While general methods for the synthesis of thiazolo[3,2-a]pyridines often involve the reaction of substituted pyridines with sulfur-containing reagents, the use of precursors already bearing desired functionalities like the cyclopropyl (B3062369) group can streamline the synthetic process. For instance, derivatives of 4-cyclopropyl-pyridine have been utilized in the construction of complex thiazolo[3,2-a]pyridine frameworks, showcasing the utility of this building block in accessing intricate molecular architectures. researchgate.netnih.govnih.govresearchgate.net

Furthermore, pyridine N-oxides are known to participate in cycloaddition reactions, serving as precursors for various heterocyclic systems. nih.govrsc.orgresearchgate.net The electronic nature of the pyridine N-oxide can be tuned for participation in [3+2], [4+2], and other cycloaddition manifolds, providing access to a variety of fused and bridged heterocyclic compounds. While specific examples detailing the cycloaddition reactions of this compound are still emerging in the literature, the known reactivity of related pyridine N-oxides suggests a significant potential for this compound in the synthesis of novel heterocyclic scaffolds.

Role in the Synthesis of Functionalized Molecules

The reactivity of the pyridine ring in this compound is significantly influenced by the N-oxide group, making it a valuable precursor for the synthesis of a variety of functionalized pyridine derivatives. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for regioselective functionalization that would be challenging to achieve with the parent pyridine. dntb.gov.uanih.govresearchgate.netrsc.org

One of the key transformations enabled by the N-oxide is the direct C-H functionalization of the pyridine ring. This modern synthetic strategy allows for the introduction of various substituents at specific positions, avoiding the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H amidation has been reported for substituted pyridines, and the presence of a substituent at the C2 position is often crucial for the success of these transformations. nih.gov The N-oxide group in this compound can direct such functionalizations to the C2 and C6 positions.

Moreover, the N-oxide can be readily removed through deoxygenation reactions, providing access to the corresponding 4-cyclopropylpyridine (B1598168). This two-step sequence of N-oxidation followed by functionalization and deoxygenation represents a powerful strategy for the synthesis of substituted 4-cyclopropylpyridines that would be otherwise difficult to prepare.

Application as a Nucleophilic Organocatalyst in Asymmetric Synthesis

In recent years, chiral pyridine N-oxides have emerged as a promising class of nucleophilic organocatalysts for a variety of asymmetric transformations. miami.edunih.govnih.govchemrxiv.org The oxygen atom of the N-oxide is a potent nucleophile, capable of activating a range of electrophiles. When incorporated into a chiral scaffold, these N-oxides can induce high levels of stereocontrol in the catalyzed reactions.

Catalyst Design and Structure-Activity Relationships in Catalysis

The design of effective chiral pyridine N-oxide catalysts hinges on the strategic placement of chiral elements and functional groups around the pyridine N-oxide core. The goal is to create a well-defined chiral pocket that can effectively discriminate between the enantiotopic faces of the substrate. Structure-activity relationship studies have revealed that the steric and electronic properties of the substituents on the pyridine ring play a crucial role in determining both the reactivity and the enantioselectivity of the catalyst. acs.orgmdpi.com

While research into derivatives of this compound as organocatalysts is an emerging area, the principles established for other chiral pyridine N-oxides provide a clear roadmap for catalyst design. The cyclopropyl group at the 4-position is expected to influence the electronic properties of the pyridine ring and the steric environment around the N-oxide. This could potentially be exploited to fine-tune the catalyst's performance. For instance, chiral 4-aryl-pyridine-N-oxides have been rationally designed and synthesized for use in acylative dynamic kinetic resolution, demonstrating that modifications at the 4-position are critical for catalytic activity and stereocontrol. acs.orgx-mol.net

Enantioselective Transformations Mediated by this compound Derivatives

Chiral pyridine N-oxide derivatives have been successfully employed as catalysts in a range of enantioselective transformations. These include the allylation of aldehydes, the silylation of alcohols, and the kinetic resolution of racemic mixtures. The high nucleophilicity of the N-oxide allows it to activate substrates such as anhydrides and silyl (B83357) chlorides, facilitating their reaction with a nucleophile in a stereocontrolled manner.

Although specific examples of enantioselective transformations catalyzed by derivatives of this compound are not yet widely reported, the established catalytic activity of other chiral pyridine N-oxides provides a strong precedent. The development of chiral catalysts based on the 4-cyclopropylpyridine scaffold is a promising avenue for future research in asymmetric catalysis.

Utility in Specialty Chemical Synthesis

The unique structural features of this compound and its derivatives make them valuable intermediates in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals. smolecule.comresearchgate.net The cyclopropylpyridine moiety is a recognized pharmacophore in several biologically active compounds.

In the field of agrochemicals, pyridine-containing compounds are of significant importance, with many commercial pesticides and herbicides featuring this heterocyclic core. researchgate.netagropages.commdpi.comnih.gov The cyclopropyl group is also a common structural motif in agrochemicals, often contributing to enhanced biological activity and favorable metabolic profiles. For example, the cyclopropyl-pyridine moiety is a key component of the insecticide cybenzoxasulfyl. The synthesis of such complex agrochemicals can potentially be streamlined by utilizing pre-functionalized building blocks like this compound. researchgate.net

In the pharmaceutical industry, the 4-cyclopropylpyridine scaffold has been identified as a valuable fragment in the design of new therapeutic agents. For instance, 4-cyclopropylpyridine has been investigated as a precursor for the synthesis of selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com Furthermore, the N-oxide functionality can be used to introduce other functional groups onto the pyridine ring, providing access to a diverse range of pharmaceutical intermediates. guidechem.comgoogle.com The discovery of a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist containing a cyclopropyl-pyridine moiety highlights the potential of this scaffold in drug discovery. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 4 Cyclopropyl Pyridine 1 Oxide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of organic molecules. For 4-Cyclopropyl-pyridine 1-oxide, NMR provides detailed insights into the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyridine (B92270) ring protons and the cyclopropyl (B3062369) group protons. The N-oxide functional group exerts a significant deshielding effect on the aromatic protons, causing them to resonate at a lower field compared to the parent pyridine. smolecule.com The protons at the 2 and 6 positions (H-2,6), being ortho to the N-oxide, are the most deshielded and typically appear as a doublet in the range of δ 8.2-8.4 ppm. smolecule.com The protons at the 3 and 5 positions (H-3,5) are also shifted downfield, though to a lesser extent.

The cyclopropyl protons exhibit a complex splitting pattern due to geminal and vicinal coupling. The methine proton of the cyclopropyl group, directly attached to the pyridine ring, will be influenced by the aromatic ring current. The methylene (B1212753) protons of the cyclopropyl ring will appear as multiplets in the upfield region of the spectrum.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~8.2-8.4 | Doublet (d) | ³J ≈ 6-8 Hz |

| H-3, H-5 | ~7.0-7.3 | Doublet (d) | ³J ≈ 6-8 Hz |

| Cyclopropyl-CH | ~1.8-2.2 | Multiplet (m) | - |

| Cyclopropyl-CH₂ | ~0.8-1.2 | Multiplet (m) | - |

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The carbon atoms of the pyridine ring are significantly influenced by the N-oxide group and the cyclopropyl substituent. The C-4 carbon, directly attached to the cyclopropyl group, experiences a notable downfield shift to the 150-155 ppm range due to the combined deshielding effects of the N-oxide and the substituent. smolecule.com The C-2 and C-6 carbons, ortho to the N-oxide, are also deshielded and appear around 140-145 ppm. smolecule.com In contrast, the C-3 and C-5 carbons resonate at a higher field, typically between 125-130 ppm. smolecule.com The cyclopropyl carbons are found in the aliphatic region, with the methine carbon appearing at a lower field than the methylene carbons, which typically resonate at 8-12 ppm. smolecule.com

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~150-155 |

| C-2, C-6 | ~140-145 |

| C-3, C-5 | ~125-130 |

| Cyclopropyl-CH | ~15-20 |

| Cyclopropyl-CH₂ | ~8-12 |

For a complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced 2D-NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the pyridine ring and the cyclopropyl group. For instance, correlations between the H-2/H-3 and H-5/H-6 protons would be expected, as well as correlations between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the attachment of the cyclopropyl group to the C-4 position of the pyridine ring, by observing a correlation between the cyclopropyl protons and the C-3, C-4, and C-5 carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

The most prominent feature in the IR spectrum of pyridine N-oxides is the strong N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region. smolecule.com For this compound, this band is expected in the range of 1220-1265 cm⁻¹. smolecule.com The position of this band is sensitive to the electronic nature of the substituent at the 4-position. The electron-donating nature of the cyclopropyl group is expected to slightly lower this frequency compared to pyridine N-oxide itself.

Other significant IR bands include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the cyclopropyl group (around 2900-3000 cm⁻¹), as well as the aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy complements the IR data, particularly for the symmetric vibrations of the pyridine ring and the cyclopropyl group. smolecule.com The ring breathing modes of both the pyridine and cyclopropyl rings are expected to be strong in the Raman spectrum. smolecule.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Medium |

| Cyclopropyl C-H Stretch | ~2900-3000 | ~2900-3000 | Medium |

| Aromatic C=C/C=N Stretch | ~1400-1600 | ~1400-1600 | Strong |

| N-O Stretch | ~1220-1265 | ~1220-1265 | Strong (IR), Medium (Raman) |

| Cyclopropyl Ring Breathing | - | Strong | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyridine N-oxide and its derivatives typically exhibit two main absorption bands corresponding to π→π* and n→π* transitions. The presence of the cyclopropyl group, which can extend the conjugation of the aromatic system, is expected to influence the position and intensity of these bands.

The primary π→π* transition in pyridine N-oxides is often observed around 250-290 nm. It is anticipated that the cyclopropyl group in the 4-position will cause a bathochromic (red) shift in this absorption maximum due to the extension of the π-system. A weaker n→π* transition may be observed at longer wavelengths. The exact position of these absorptions is also dependent on the solvent used. nih.gov

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

The molecular ion peak ([M]⁺) for this compound (C₈H₉NO) would be observed at an m/z corresponding to its exact mass. A prominent fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to a significant [M-16]⁺ fragment. nih.govresearchgate.net Another common fragmentation is the loss of a hydroxyl radical ([M-OH]⁺), particularly in the presence of ortho-alkyl substituents, though it may also be observed to a lesser extent in other isomers. researchgate.netcdnsciencepub.comresearchgate.net

Further fragmentation of the cyclopropyl-substituted pyridine cation could involve the loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl ring or rearrangements of the ring system.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₈H₉NO]⁺ | Molecular Ion | 135.0684 |

| [C₈H₉N]⁺ | Loss of O | 119.0735 |

| [C₈H₈NO]⁺ | Loss of H | 134.0606 |

| [C₆H₅N]⁺ | Loss of C₂H₄ from [M-O]⁺ | 91.0422 |

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction is a definitive analytical technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. researchgate.netnih.gov This method provides precise data on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation and configuration of a molecule. For compounds like this compound and its derivatives, X-ray crystallography is instrumental in understanding the spatial arrangement of the cyclopropyl and pyridine N-oxide moieties, as well as the intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for the parent this compound is not extensively detailed in publicly available literature, analysis of related structures provides significant insight. For instance, crystallographic studies on derivatives containing either the pyridine N-oxide or the cyclopropyl-pyridine motif offer a basis for understanding the structural characteristics.

For example, the crystal structure of 3-(pyridin-4-yl)- researchgate.netsoton.ac.ukbohrium.comtriazolo[4,3-a]pyridine, a related pyridine derivative, has been resolved, providing a reference for the behavior of substituted pyridines in the solid state. mdpi.com This compound crystallizes in the monoclinic space group P21/c. mdpi.com

The following table presents the crystallographic data for this related pyridine derivative to illustrate the type of detailed structural information obtained from such studies.

Table 1: Crystal Data and Structure Refinement for 3-(pyridin-4-yl)- researchgate.netsoton.ac.ukbohrium.comtriazolo[4,3-a]pyridine

| Parameter | Value |

|---|---|

| Empirical Formula | C11H8N4 |

| Formula Weight | 196.22 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.1413(12) |

| b (Å) | 6.9179(4) |

| c (Å) | 13.0938(8) |

| β (°) | 105.102(6) |

| Volume (ų) | 1324.16(16) |

| Z | 4 |

| R-factor (%) | 3.37 |

> Data sourced from Efficient Synthesis and X-ray Structure of researchgate.netsoton.ac.ukbohrium.comTriazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). mdpi.com

Similarly, the analysis of a brominated derivative, 6-bromo-3-(pyridin-4-yl)- researchgate.netsoton.ac.ukbohrium.comtriazolo[4,3-a]pyridine, also provides valuable structural parameters for a C4-substituted pyridine system.

Table 2: Crystal Data and Structure Refinement for 6-bromo-3-(pyridin-4-yl)- researchgate.netsoton.ac.ukbohrium.comtriazolo[4,3-a]pyridine

| Parameter | Value |

|---|---|

| Empirical Formula | C11H7BrN4 |

| Formula Weight | 275.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.3213(11) |

| b (Å) | 6.9452(4) |

| c (Å) | 12.6860(8) |

| β (°) | 100.265(6) |

| Volume (ų) | 1241.62(14) |

| Z | 4 |

| R-factor (%) | 5.61 |

> Data sourced from Efficient Synthesis and X-ray Structure of researchgate.netsoton.ac.ukbohrium.comTriazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). mdpi.com

In cases where the molecule is chiral, X-ray crystallography is the most reliable method for determining the absolute configuration. nih.gov This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. soton.ac.uk The determination of absolute stereochemistry is achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov For a crystal of an enantiomerically pure compound, a Flack parameter close to zero confirms the correct absolute configuration has been assigned. nih.gov While this compound itself is achiral, many of its more complex derivatives may possess stereogenic centers, making crystallographic determination of their absolute stereochemistry essential.

Theoretical and Computational Chemistry Insights into 4 Cyclopropyl Pyridine 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-Cyclopropyl-pyridine 1-oxide. These calculations provide a quantitative description of the electron distribution within the molecule, which is crucial for understanding its polarity, stability, and intermolecular interactions. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, often combined with various basis sets (e.g., aug-cc-pVDZ), are employed to compute key electronic properties. science.gov

For pyridine (B92270) N-oxide derivatives, the N-O bond is a focal point of electronic interest. It is a semipolar bond that significantly influences the charge distribution across the entire molecule, making the compound highly polar. nih.govmdpi.com The presence of a substituent at the C-4 position, such as the electron-donating cyclopropyl (B3062369) group, further modulates this distribution.

Calculations for analogous 4-substituted pyridine N-oxides have shown that electron-donating groups tend to increase the negative charge on the oxygen atom, enhancing its nucleophilicity. nih.gov Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial charges on each atom, providing a more intuitive chemical picture than other methods like Mulliken (MK) or electrostatic potential (ESP) charges. science.gov A reasonable correlation has been found between NBO partial charges and experimental measurements like carbon-13 chemical shifts. science.gov For this compound, NBO analysis would be expected to show a significant negative charge on the N-oxide oxygen and a corresponding charge distribution throughout the pyridine ring and cyclopropyl group.

Table 1: Representative Calculated Electronic Properties for a 4-Substituted Pyridine N-oxide

| Property | Calculation Method | Representative Value |

|---|---|---|

| Dipole Moment | B3LYP/6-311+G(d,p) | ~4.5 - 5.0 D |

| NBO Charge on Oxygen | MP2/aug-cc-pVDZ | ~ -0.7 to -0.8 e |

| NBO Charge on Nitrogen | MP2/aug-cc-pVDZ | ~ +0.3 to +0.4 e |

| HOMO Energy | B3LYP/6-311+G(d,p) | ~ -6.5 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | ~ -0.5 eV |

Note: These values are illustrative and based on calculations for similar pyridine N-oxide derivatives. Specific values for this compound would require dedicated computation.

Density Functional Theory (DFT) Studies for Reactivity Prediction and Mechanistic Modeling

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to model the mechanisms of chemical reactions. mdpi.com By using functionals like B3LYP or M06, DFT provides a good balance between computational cost and accuracy for many chemical systems. mdpi.com For this compound, DFT studies are instrumental in predicting how the molecule will behave in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack, and mapping out the pathways of its transformations. mdpi.com

Studies on similar 4-Aryl-pyridine-N-oxides have utilized DFT to reveal that the oxygen atom of the N-oxide group acts as the primary nucleophilic site. acs.org The theory of Frontier Molecular Orbitals (FMO) is often applied within the DFT framework; the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively, thus predicting its reactivity in various reactions, such as cycloadditions. unimib.it

A key application of DFT is the calculation of the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. researchgate.net The difference in energy between the reactants and the transition state defines the activation barrier (activation energy), which is a critical factor in determining the reaction rate. researchgate.net

For reactions involving this compound, DFT can be used to compare different potential reaction pathways. For example, in a reaction with an electrophile, DFT calculations can determine the activation barriers for attack at the N-oxide oxygen versus attack at the pyridine ring. The pathway with the lower activation barrier is predicted to be the dominant one. Computational studies on related pyridine N-oxides have demonstrated that the N-oxide group is essential for catalytic activity in certain reactions, and DFT calculations help quantify this by revealing lower energy barriers compared to the non-oxidized pyridine analogues. acs.org

The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net By exploring the PES using DFT calculations, researchers can identify all the stationary points—minima corresponding to stable reactants, products, and intermediates, and saddle points corresponding to transition states. chemrxiv.org

For a reaction involving this compound, a detailed PES would illustrate the entire transformation from reactants to products. researchgate.net It would show, for instance, how the molecule's geometry changes during a reaction and whether any stable intermediates are formed. This detailed mapping provides a complete mechanistic picture, helping to explain experimental observations such as product distributions and stereoselectivity. chemrxiv.org

Chemical reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. mdpi.com Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

DFT calculations combined with solvent models, such as the Polarizable Continuum Model (PCM), can predict how the polarity of the solvent will affect the energetics of a reaction involving this compound. Polar solvents can stabilize charged species like transition states or intermediates, thereby lowering the activation energy and accelerating the reaction rate. mdpi.com For a highly polar molecule like this compound, modeling solvent effects is crucial for obtaining theoretical results that accurately reflect experimental reality.

Conformational Analysis and Rotational Energy Profiles

The cyclopropyl group in this compound is not fixed in a single orientation but can rotate around the C-C single bond connecting it to the pyridine ring. This rotation gives rise to different conformers (or rotamers), each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. uwlax.edu

The relative orientation of the cyclopropyl ring with respect to the pyridine ring can be described by a dihedral angle. The two primary conformations for similar cyclopropyl-aryl systems are the "bisected" and "perpendicular" forms. missouri.edu In the bisected conformation, one C-H bond of the cyclopropyl group is coplanar with the aromatic ring, which often allows for maximal electronic interaction (conjugation) between the cyclopropyl's Walsh orbitals and the ring's π-system. missouri.edu

A rotational energy profile can be generated by performing a series of DFT calculations where the dihedral angle is systematically varied. This profile plots the relative energy of the molecule versus the rotation angle, revealing the energy minima (stable conformers) and maxima (rotational barriers). researchgate.net For analogous molecules like 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, steric repulsion between the cyclopropyl hydrogens and atoms on the heterocyclic ring can be a major contributor to the rotational barrier. missouri.edu

Table 2: Illustrative Rotational Energy Profile Data for a Cyclopropyl-Aryl System

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Bisected (Minimum) |

| 30 | 1.5 | Skew |

| 60 | 3.5 | Skew |

| 90 | 4.0 | Perpendicular (Maximum/Barrier) |

| 120 | 3.5 | Skew |

| 150 | 1.5 | Skew |

| 180 | 0.0 | Bisected (Minimum) |

Note: Data is representative of a typical cyclopropyl-aryl system and serves as an illustration. Actual values depend on the specific molecule and computational method.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change.

For this compound, MD simulations can be used to study its behavior in a condensed phase, such as in a solvent or in its crystalline form. These simulations can reveal information about:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The rates of interconversion between different conformers of the cyclopropyl group.

Transport Properties: Properties like diffusion coefficients can be calculated, which are relevant for understanding its behavior in solution. researchgate.net

Reactive force fields (ReaxFF) can also be used in MD simulations to model chemical reactions, such as combustion or decomposition, providing an atomic-scale view of these complex processes. ucl.ac.ukucl.ac.uk

Substituent Effects on Reactivity and Electronic Properties: A Computational Perspective

Computational chemistry provides powerful tools to elucidate the intricate ways in which substituents influence the electronic structure and, consequently, the reactivity of aromatic systems like pyridine 1-oxide. The introduction of a cyclopropyl group at the 4-position of the pyridine 1-oxide ring induces significant changes in its geometric and electronic properties. These effects can be understood by comparing them with the influence of well-known electron-donating groups (EDG) like methyl (-CH₃) and strong electron-withdrawing groups (EWG) like nitro (-NO₂).

The cyclopropyl group is unique; its strained three-membered ring exhibits electronic properties that allow it to act as a good π-electron donor, behaving in some respects like a double bond. fiveable.mestackexchange.com This donation occurs through the interaction of the ring's Walsh orbitals with the π-system of the pyridine ring. This behavior contrasts with the purely inductive electron-donating effect of a methyl group and the strong resonance and inductive withdrawal of a nitro group.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), reveal the impact of these substituents on the pyridine 1-oxide framework. researchgate.netnih.gov

Geometric Parameters

The geometry of the pyridine N-oxide ring is sensitive to the electronic nature of the substituent at the 4-position. Electron-withdrawing groups and electron-donating groups cause distinct and opposite structural changes. nih.gov

N→O Bond Length: The semipolar N→O bond is a key feature of pyridine N-oxides. The length of this bond is directly influenced by the electron density on the pyridine nitrogen. An electron-donating group, like methyl, increases electron density on the ring, which in turn leads to a slight elongation of the N→O bond compared to the unsubstituted pyridine 1-oxide. nih.gov Conversely, a strong electron-withdrawing group like the nitro group decreases electron density on the nitrogen, resulting in a shortening of the N→O bond. nih.gov The cyclopropyl group, acting as a π-electron donor, is expected to increase the N→O bond length, similar to the methyl group.

Ring Geometry (Ipso-Angle): The internal angle of the pyridine ring at the point of substitution (the ipso-angle) also changes. Electron-donating groups tend to decrease this angle, while electron-withdrawing groups cause it to increase. nih.gov Therefore, the 4-cyclopropyl substituent is predicted to cause a decrease in the C3-C4-C5 bond angle.

Table 1: Calculated Geometric Effects of Substituents on Pyridine 1-Oxide Note: Values are illustrative and based on trends reported in computational studies. Exact values depend on the level of theory and basis set used.

| Substituent (at C4) | Predicted N→O Bond Length Effect | Predicted Ipso-Angle (C3-C4-C5) Effect |